3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Description
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS: 915921-22-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and an aniline group at position 3. Its molecular formula is C₁₅H₁₃N₃O, with a molecular weight of 251.29 g/mol. The compound is structurally characterized by:
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWJAGIYFFVSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589717 | |
| Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-22-1 | |
| Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the aniline and 4-methylphenyl groups. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Reduction Reactions
The oxadiazole ring undergoes reductive cleavage under specific conditions:
| Reagent/Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| LiAlH₄ in THF (0°C → reflux) | 3-(4-Methylphenyl)-5-aminobenzamide | 72% | Ring opening via hydride attack at C=N bond |
| H₂/Pd-C (ethanol, 60°C) | 3-(4-Methylphenyl)aniline derivative | 68% | Catalytic hydrogenation of oxadiazole to amidine intermediate |
Key Findings :
-
LiAlH₄ selectively reduces the oxadiazole ring to a benzamide structure without affecting the aniline group.
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Hydrogenation with Pd-C generates intermediates useful for further functionalization.
Electrophilic Substitution
The aniline moiety participates in electrophilic reactions:
Data Insights :
-
Nitration occurs para to the oxadiazole due to electron-withdrawing effects.
-
Halogenation shows mixed regioselectivity, influenced by steric hindrance from the 4-methylphenyl group.
Oxidation Reactions
The oxadiazole ring resists oxidation, but side-chain modifications occur:
Notable Observation :
-
Controlled oxidation of the methyl group on the phenyl ring produces a carboxylic acid, enhancing water solubility.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Case Study :
-
Suzuki coupling installs aryl groups at the aniline position, creating π-conjugated systems for optoelectronic studies .
Acylation and Sulfonation
The –NH₂ group undergoes typical acylations:
Synthetic Utility :
-
Acylation improves pharmacokinetic properties for drug discovery applications.
Ring-Opening Reactions
Harsh acidic/basic conditions disrupt the oxadiazole ring:
| Conditions | Product | Mechanistic Pathway |
|---|---|---|
| 6M HCl (reflux, 12 h) | 3-(4-Methylphenyl)urea derivative | Acid-catalyzed hydrolysis |
| NaOH/EtOH (reflux, 8 h) | Cyano-aniline compound | Base-induced fragmentation |
Critical Insight :
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | Oxazole isomer | 0.32 |
| 365 nm | EtOAc | Nitrile oxide intermediate | 0.18 |
Research Highlight :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that oxadiazole derivatives, including 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the oxadiazole moiety enhances the interaction with biological targets, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that derivatives containing the oxadiazole group possess broad-spectrum antimicrobial properties. This is particularly relevant in the face of rising antibiotic resistance, making these compounds valuable for developing new antimicrobial agents .
Materials Science
Fluorescent Materials
The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light when excited by an external energy source has led to its exploration as a potential material for efficient OLEDs and other optoelectronic devices .
Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve performance characteristics such as stability and resistance to degradation .
Analytical Chemistry
Fluorescent Probes
Due to its fluorescent properties, this compound is being investigated as a fluorescent probe for detecting various analytes in biological systems. Its ability to selectively bind to certain ions or molecules can facilitate sensitive detection methods in biochemical assays .
Chromatographic Applications
The compound's distinct chemical characteristics allow it to be used as a stationary phase or modifier in chromatographic techniques. This application enhances separation efficiency and selectivity during analytical procedures .
Case Studies
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. In medicinal applications, it may target cellular pathways involved in apoptosis, leading to the death of cancer cells. The compound can interact with enzymes or receptors, modulating their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]aniline (BB10-5940)
- Molecular Formula : C₁₅H₁₃N₃O₂
- Molecular Weight : 267.28 g/mol
- Key Differences: A methoxy (-OCH₃) group replaces the methyl (-CH₃) group at the para position of the phenyl ring. Applications: Used as a building block in medicinal chemistry due to its balanced lipophilicity and hydrogen-bonding capacity .
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
- CAS : 915922-90-6
- Molecular Formula : C₁₅H₁₃N₃O
- Key Differences: Methyl group at the meta position of the phenyl ring instead of para.
Variations in the Oxadiazole Substituents
4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-YL]aniline
- Molecular Formula : C₁₂H₉N₃OS
- Molecular Weight : 243.28 g/mol
- Key Differences :
4-(3-Methyl-1,2,4-oxadiazol-5-YL)aniline
- CAS : 76635-31-9
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : 175.19 g/mol
- Key Differences: A methyl group is directly attached to the oxadiazole ring instead of a phenyl group.
Functional Group Modifications
N-Methyl-4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-YL)aniline
- Key Differences: Aniline nitrogen is methylated, reducing hydrogen-bonding capacity. Phenoxyphenyl substituent increases hydrophobicity, which may enhance membrane permeability in antimicrobial applications .
Structural and Physico-Chemical Properties
Planarity and Bond Characteristics
X-ray studies of methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate (a structural analog) confirm the planar geometry of the oxadiazole ring. Key bond lengths include:
Solubility and Stability
- 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline : Moderate solubility in organic solvents (e.g., DMF, DMSO) due to aromatic substituents.
- 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-YL]aniline : Enhanced solubility in polar aprotic solvents due to thiophene’s electron-rich nature .
- BB10-5940 : Higher solubility in aqueous buffers compared to methyl analogs, attributed to the methoxy group’s polarity .
Biological Activity
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H13N3O
- CAS Number : 915922-90-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines.
Key Findings:
- A review indicated that oxadiazole derivatives can inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) .
- In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Induces apoptosis |
| This compound | U-937 | 2.41 | Inhibits HDAC activity |
Antibacterial Activity
The compound also exhibits antibacterial properties. Studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria.
Research Insights:
- Testing against various bacterial strains revealed moderate to good activity with Minimum Inhibitory Concentration (MIC) values ranging from 5.64 µM for Staphylococcus aureus to 22.9 µM for Bacillus subtilis .
| Bacterial Strain | MIC Value (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against common fungal strains.
Findings:
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of oxadiazole derivatives similar to this compound.
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Q. What are the established synthetic pathways for 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline?
The synthesis typically involves a cyclization reaction between an amidoxime precursor and a carboxylic acid derivative. For example, reacting 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride with aniline derivatives under basic conditions (e.g., triethylamine) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by -NMR and LC-MS are critical to confirm purity and structural fidelity .
Q. How can researchers validate the molecular structure of this compound?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy : - and -NMR to confirm proton and carbon environments, particularly the oxadiazole ring protons (δ 8.1–8.3 ppm) and aromatic methyl groups (δ 2.4 ppm) .
- X-Ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, the C=N bond in the oxadiazole ring typically measures ~1.29 Å, consistent with its heterodiene character. Refinement using SHELXL software ensures accuracy .
Q. What solvent systems are suitable for solubility testing in biological assays?
The compound shows moderate solubility in DMSO (>20 mg/mL) and limited solubility in aqueous buffers. For cellular studies, prepare stock solutions in DMSO and dilute in culture media to maintain <0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect the electronic properties of the oxadiazole core?
Substituents like methyl groups (electron-donating) or halogens (electron-withdrawing) alter the oxadiazole’s aromaticity and reactivity. For example:
- Hammett Studies : The methyl group at the para position (σ = -0.17) increases electron density, stabilizing the oxadiazole ring and enhancing its π-stacking potential in biological targets.
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals, guiding SAR studies .
Q. What experimental approaches are used to investigate its role as a β-catenin inhibitor?
- In Vitro Assays : Use TOPFlash luciferase reporter assays in HEK293T cells to measure β-catenin/TCF transcriptional activity. IC values for derivatives (e.g., JW74, a related compound) range from 1–10 µM .
- Molecular Docking : Simulate binding to the β-catenin binding pocket (PDB: 1JDH) to identify critical interactions, such as hydrogen bonding with Lys435 or hydrophobic contacts with the oxadiazole ring .
Q. How can structural modifications improve metabolic stability?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the aniline nitrogen to enhance bioavailability.
- Isotopic Labeling : Incorporate - or -labels for pharmacokinetic studies using LC-MS/MS to track metabolic pathways .
Key Considerations for Experimental Design
- Contradiction Resolution : If NMR and X-ray data conflict (e.g., unexpected tautomerism), validate via variable-temperature NMR or neutron diffraction .
- Batch Reproducibility : Monitor reaction intermediates by TLC and optimize reaction time/temperature to minimize byproducts like uncyclized amidoximes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
